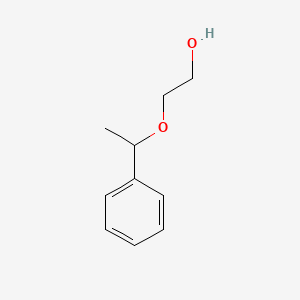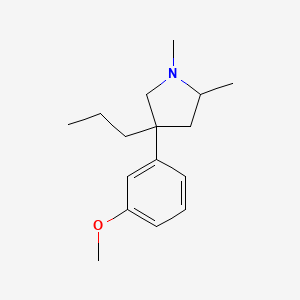
Ethanol, 2-(1-phenylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylethoxy)ethanol is an organic compound with the molecular formula C10H14O2 It is a secondary alcohol, characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Phenylethoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of phenol with ethylene oxide in the presence of a base, such as sodium hydroxide. This reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(1-Phenylethoxy)ethanol often involves the use of phenolate and monohalohydrin. The phenolate reacts with the monohalohydrin at a temperature below the boiling point of the reaction mixture, resulting in the formation of 2-(1-Phenylethoxy)ethanol .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces simpler alcohols.
Scientific Research Applications
2-(1-Phenylethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethoxy)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, where the hydroxyl group participates in the formation of new bonds. The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: Similar in structure but with different functional groups.
2-Phenylethanol: Lacks the ethoxy group present in 2-(1-Phenylethoxy)ethanol.
Benzyl Alcohol: Contains a benzyl group instead of a phenyl group.
Uniqueness
2-(1-Phenylethoxy)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
4799-66-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-phenylethoxy)ethanol |
InChI |
InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
BMHHGQVJEGDNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)





